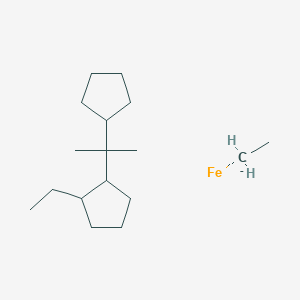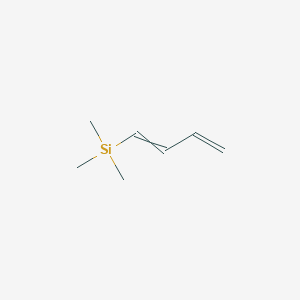
(E)-1-Trimethylsilyl-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Trimethylsilyl-1,3-butadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butadiene backbone. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, which make it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Trimethylsilyl-1,3-butadiene typically involves the reaction of trimethylsilyl chloride with butadiene in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
CH2=CH−CH=CH2+ClSi(CH3)3→CH2=CH−CH=CHSi(CH3)3+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: (E)-1-Trimethylsilyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products: The major products formed from these reactions include epoxides, diols, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(E)-1-Trimethylsilyl-1,3-butadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (E)-1-Trimethylsilyl-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of the reactive butadiene moiety and the electron-donating trimethylsilyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
類似化合物との比較
1-Trimethylsilyl-1,3-butadiene: Similar in structure but may differ in the position of the trimethylsilyl group.
1,3-Butadiene: Lacks the trimethylsilyl group, making it less stable and reactive in certain conditions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne moiety instead of the diene structure.
Uniqueness: (E)-1-Trimethylsilyl-1,3-butadiene is unique due to its combination of the butadiene backbone and the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
特性
CAS番号 |
71504-26-2 |
|---|---|
分子式 |
C7H14Si |
分子量 |
126.27 g/mol |
IUPAC名 |
buta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |
InChIキー |
YFSJFUCGCAQAJA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
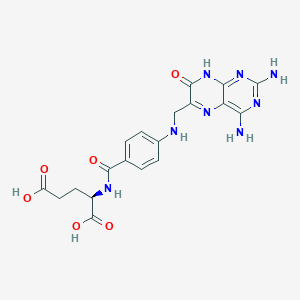
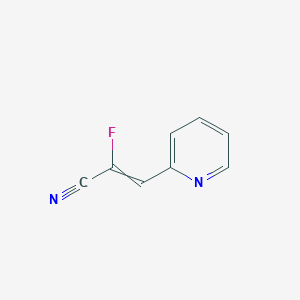

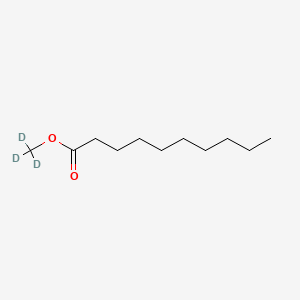
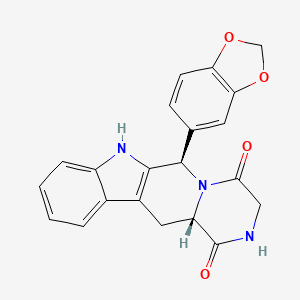
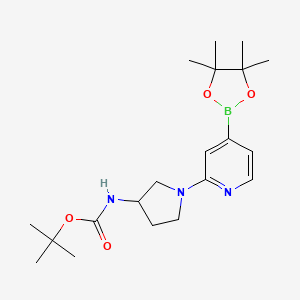
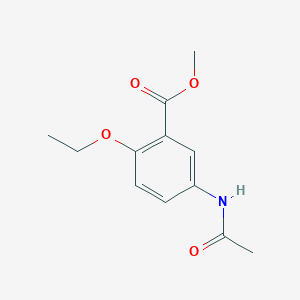
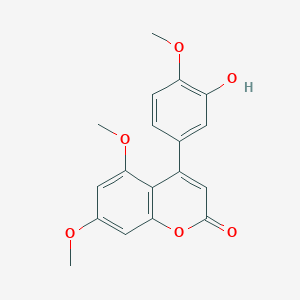
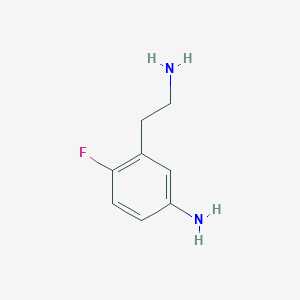
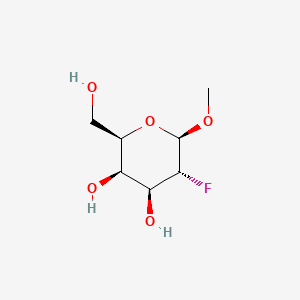
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
